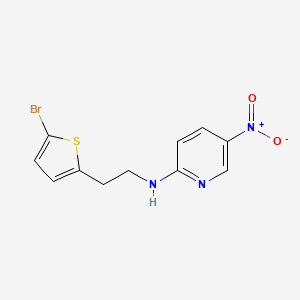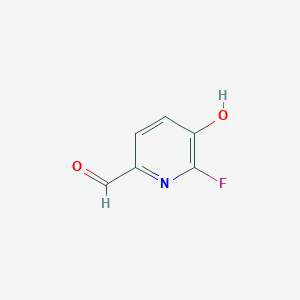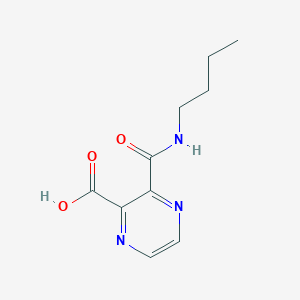
n-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a brominated thiophene ring and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the bromination of thiophene, followed by the introduction of an ethylamine group. The nitropyridine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring and nitropyridine moiety can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- N-(2-(5-Bromothiophen-2-yl)methyl)amine
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of its brominated thiophene and nitropyridine moieties. This combination imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H10BrN3O2S |
|---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
N-[2-(5-bromothiophen-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-3-2-9(18-10)5-6-13-11-4-1-8(7-14-11)15(16)17/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
SJAFDPQZANNZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)






![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)

![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
